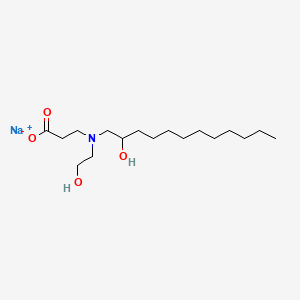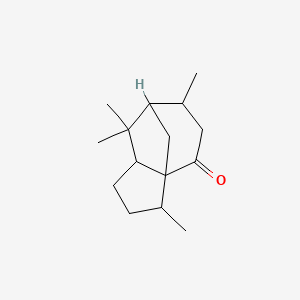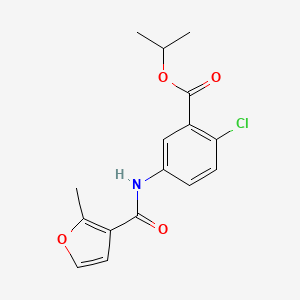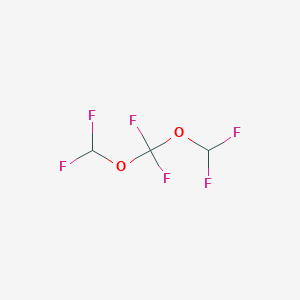
Bis(difluoromethoxy)difluoromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(difluoromethoxy)difluoromethane is a chemical compound with the molecular formula C₃H₂F₆O₂ and a molecular weight of 184.0372 g/mol It is known for its unique structure, which includes two difluoromethoxy groups attached to a central difluoromethane unit
Vorbereitungsmethoden
The synthesis of bis(difluoromethoxy)difluoromethane typically involves the reaction of difluoromethylating agents with appropriate substrates. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often require the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Bis(difluoromethoxy)difluoromethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler fluorinated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Wissenschaftliche Forschungsanwendungen
Bis(difluoromethoxy)difluoromethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of bis(difluoromethoxy)difluoromethane involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Bis(difluoromethoxy)difluoromethane can be compared with other fluorinated compounds, such as:
Difluoromethane (CH₂F₂): A simpler fluorinated compound used as a refrigerant and in organic synthesis.
Tetrafluoromethane (CF₄): A perfluorinated compound used in electronics and as a plasma etching agent.
Hexafluoroethane (C₂F₆): Another perfluorinated compound used in semiconductor manufacturing. The uniqueness of this compound lies in its dual difluoromethoxy groups, which impart distinct chemical and physical properties compared to other fluorinated compounds
Eigenschaften
CAS-Nummer |
78522-47-1 |
|---|---|
Molekularformel |
C3H2F6O2 |
Molekulargewicht |
184.04 g/mol |
IUPAC-Name |
bis(difluoromethoxy)-difluoromethane |
InChI |
InChI=1S/C3H2F6O2/c4-1(5)10-3(8,9)11-2(6)7/h1-2H |
InChI-Schlüssel |
AENINUZHGRRKOE-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC(OC(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


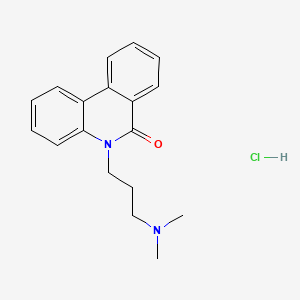
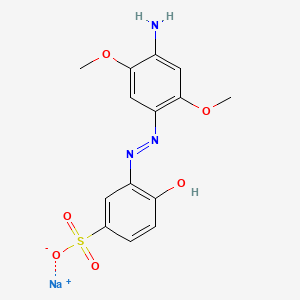
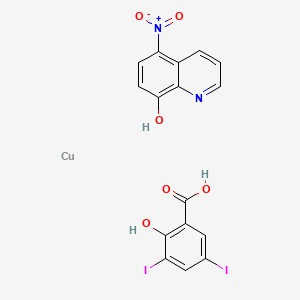
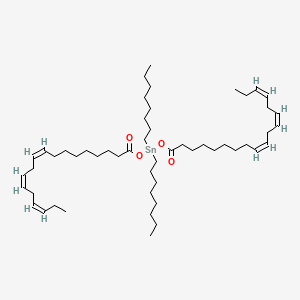
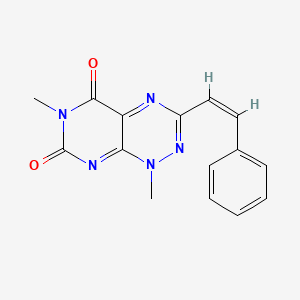
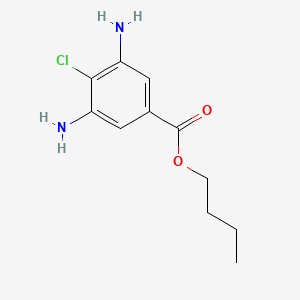
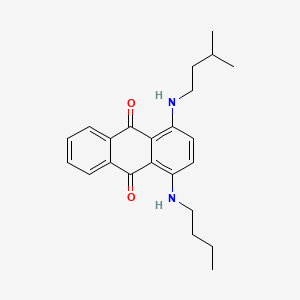
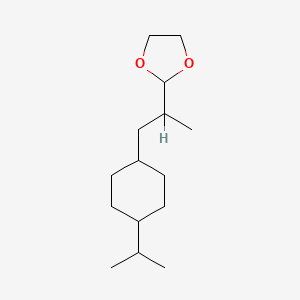
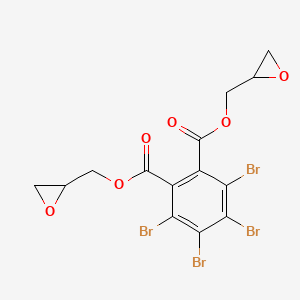
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
